(Diethoxyphosphoryl)(formamido)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Diethoxyphosphoryl)(formamido)acetic acid is a complex organic compound with a unique structure that combines diethoxyphosphoryl and formamido groups attached to an acetic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Diethoxyphosphoryl)(formamido)acetic acid typically involves the reaction of diethoxyphosphoryl chloride with formamide in the presence of a base, followed by the addition of acetic acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to achieve the final product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(Diethoxyphosphoryl)(formamido)acetic acid can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.
Substitution: Various substituents can replace the hydrogen atoms in the compound, leading to a wide range of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(Diethoxyphosphoryl)(formamido)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical assays and as a probe to study various biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (Diethoxyphosphoryl)(formamido)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes, binding to receptors, or altering cellular processes. The exact mechanism depends on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (Diethoxyphosphoryl)(formamido)acetic acid include:
Diethoxyphosphoryl acetic acid: Lacks the formamido group.
Formamidoacetic acid: Lacks the diethoxyphosphoryl group.
Phosphoryl acetic acid: Contains a phosphoryl group instead of diethoxyphosphoryl.
Uniqueness
This compound is unique due to the presence of both diethoxyphosphoryl and formamido groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and interactions compared to similar compounds.
Eigenschaften
CAS-Nummer |
80239-41-4 |
---|---|
Molekularformel |
C7H14NO6P |
Molekulargewicht |
239.16 g/mol |
IUPAC-Name |
2-diethoxyphosphoryl-2-formamidoacetic acid |
InChI |
InChI=1S/C7H14NO6P/c1-3-13-15(12,14-4-2)6(7(10)11)8-5-9/h5-6H,3-4H2,1-2H3,(H,8,9)(H,10,11) |
InChI-Schlüssel |
KTZMFPBNVXAKDV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(C(=O)O)NC=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.